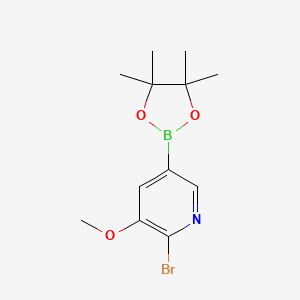

2-Fluoro-3-phenylpyridine-5-boronic acid

Overview

Description

Scientific Research Applications

BODIPY-Based Functional Materials

Recent Advances in BODIPY for Medical Diagnostics and Treatment

Boron dipyrrin derivatives, known as BODIPY, have shown significant promise in medical diagnostics, antimicrobial activity, and as labels for biomolecules like proteins, hormones, and DNA. Their integration into drug carriers has been explored for enhancing therapeutic efficiency in cancer treatment, with advantages in bioimaging and the development of multifunctional drug carriers (Marfin et al., 2017).

Organoboron Compounds in Biomedical Applications

2-Aminoethyldiphenyl Borinate as a Multitarget Compound

Organoboron compounds like 2-Aminoethyldiphenyl borinate have been studied for their effects on various bodily systems, including the immune, cardiovascular, gastrointestinal, and nervous systems. These effects suggest potential applications in developing therapeutic tools for a range of disorders (Rosalez et al., 2019).

Synthesis and Application of Boronic Acid Derivatives

Practical Synthesis of Boronic Acid Derivatives

The synthesis of boronic acid derivatives like 2-Fluoro-4-bromobiphenyl, a precursor to anti-inflammatory materials, underscores the role of boronic acids in the manufacture of pharmacologically active compounds. Such syntheses highlight the utility of boronic acids in creating intermediates for further drug development (Qiu et al., 2009).

Electrochemical Biosensors Based on Boronic Acids

Development of Electrochemical Biosensors

Boronic acid derivatives, such as ferroceneboronic acid and its derivatives, have been employed in constructing electrochemical biosensors for detecting sugars, glycated hemoglobin (HbA1c), and fluoride ions. These biosensors leverage the selective binding of boronic acids to diols and fluorides, showcasing the potential of boronic acids in non-enzymatic sensor applications (Wang et al., 2014).

Boronic Acid Drugs

Boronic Acid in Drug Discovery

The review of boronic acid drugs highlights the increasing integration of boronic acids into medicinal chemistry, leading to the approval of drugs for treating conditions like onychomycosis and atopic dermatitis. Boronic acids offer desirable properties, such as enhanced potency and improved pharmacokinetic profiles, emphasizing their importance in current and future drug development (Plescia & Moitessier, 2020).

Safety and Hazards

The safety data sheet for 2-Fluoro-3-phenylpyridine-5-boronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .

Mode of Action

The mode of action of 2-Fluoro-3-phenylpyridine-5-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound could be involved in the formation of carbon-carbon bonds .

Result of Action

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemical species .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-phenylpyridine-5-boronic acid is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s success in these reactions originates from its stability and its ability to tolerate various functional groups .

Molecular Mechanism

The molecular mechanism of this compound is primarily understood in the context of Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound participates in transmetalation, a process where it transfers from boron to palladium .

Properties

IUPAC Name |

(6-fluoro-5-phenylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BFNO2/c13-11-10(8-4-2-1-3-5-8)6-9(7-14-11)12(15)16/h1-7,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZACERYYLLMDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601239660 | |

| Record name | Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-18-4 | |

| Record name | Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

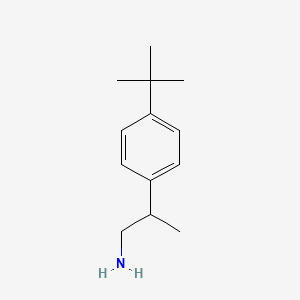

![Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate](/img/structure/B3251763.png)

![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B3251791.png)